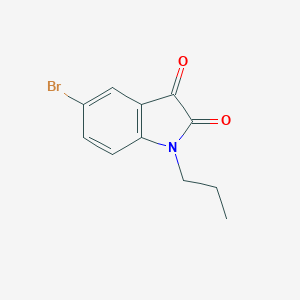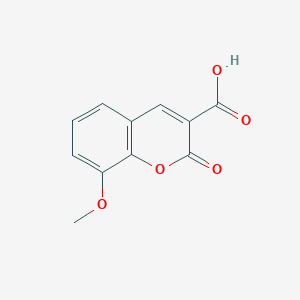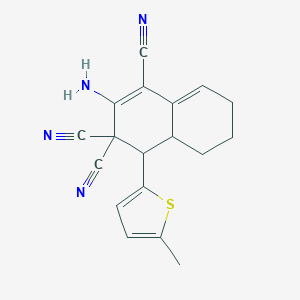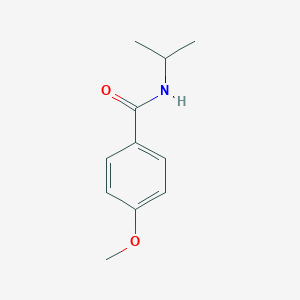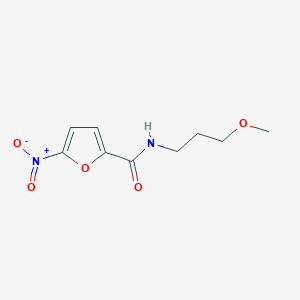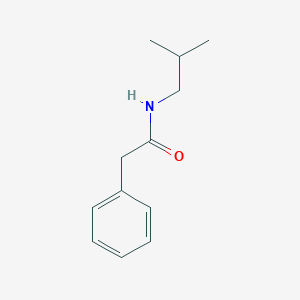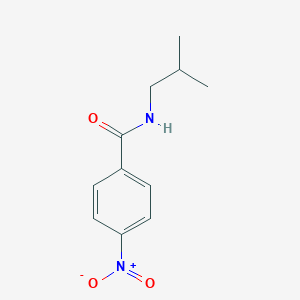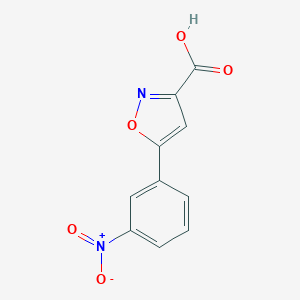
3-fluoro-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(4-nitrophenyl)benzamide, also known as FNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FNPA belongs to the class of benzamides and is characterized by the presence of a fluorine atom and a nitro group on its phenyl ring.
Aplicaciones Científicas De Investigación
3-fluoro-N-(4-nitrophenyl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 3-fluoro-N-(4-nitrophenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Mecanismo De Acción
The exact mechanism of action of 3-fluoro-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, 3-fluoro-N-(4-nitrophenyl)benzamide can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-fluoro-N-(4-nitrophenyl)benzamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of certain enzymes that are involved in cancer cell survival. Additionally, 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to exhibit low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N-(4-nitrophenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations associated with the use of 3-fluoro-N-(4-nitrophenyl)benzamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-N-(4-nitrophenyl)benzamide. One potential avenue of research is the optimization of its use in cancer therapy. This may involve the development of novel drug delivery systems or the identification of synergistic compounds that can enhance its antitumor activity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-fluoro-N-(4-nitrophenyl)benzamide and to identify potential biomarkers that can be used to predict its effectiveness in cancer therapy. Finally, the development of analogs of 3-fluoro-N-(4-nitrophenyl)benzamide may lead to the discovery of more potent and selective antitumor agents.
Métodos De Síntesis
3-fluoro-N-(4-nitrophenyl)benzamide can be synthesized in a multistep process that involves the reaction of 4-nitroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield 3-fluoro-N-(4-nitrophenyl)benzamide as a white crystalline solid. The synthesis of 3-fluoro-N-(4-nitrophenyl)benzamide is relatively simple and can be carried out using standard laboratory techniques.
Propiedades
Número CAS |
347-62-6 |
|---|---|
Nombre del producto |
3-fluoro-N-(4-nitrophenyl)benzamide |
Fórmula molecular |
C13H9FN2O3 |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17) |
Clave InChI |
NFUABZLMIRUOQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
